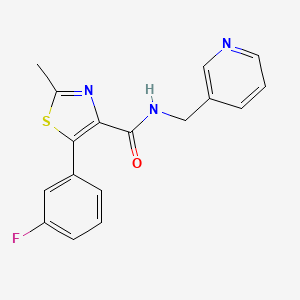![molecular formula C18H12F3NO5 B11148524 4-ethyl-7-[2-nitro-4-(trifluoromethyl)phenoxy]-2H-chromen-2-one](/img/structure/B11148524.png)
4-ethyl-7-[2-nitro-4-(trifluoromethyl)phenoxy]-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-ethyl-7-[2-nitro-4-(trifluoromethyl)phenoxy]-2H-chromen-2-one is a synthetic organic compound that belongs to the class of chromen-2-one derivatives. This compound is characterized by the presence of a chromen-2-one core structure substituted with an ethyl group at the 4-position and a phenoxy group at the 7-position, which is further substituted with a nitro and trifluoromethyl group. The unique combination of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various scientific research fields.
Preparation Methods
The synthesis of 4-ethyl-7-[2-nitro-4-(trifluoromethyl)phenoxy]-2H-chromen-2-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Synthesis of 2-nitro-4-(trifluoromethyl)phenol: This intermediate can be prepared by nitration of 4-(trifluoromethyl)phenol using a mixture of concentrated nitric acid and sulfuric acid.
Formation of the chromen-2-one core: The chromen-2-one core can be synthesized via a Pechmann condensation reaction, where resorcinol reacts with ethyl acetoacetate in the presence of a strong acid catalyst.
Coupling reaction: The final step involves the coupling of 2-nitro-4-(trifluoromethyl)phenol with the chromen-2-one core under basic conditions to form the desired product.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
4-ethyl-7-[2-nitro-4-(trifluoromethyl)phenoxy]-2H-chromen-2-one can undergo various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-ethyl-7-[2-nitro-4-(trifluoromethyl)phenoxy]-2H-chromen-2-one has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-ethyl-7-[2-nitro-4-(trifluoromethyl)phenoxy]-2H-chromen-2-one involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability . These interactions can modulate the activity of the target proteins and influence various biological pathways.
Comparison with Similar Compounds
Similar compounds to 4-ethyl-7-[2-nitro-4-(trifluoromethyl)phenoxy]-2H-chromen-2-one include:
This compound: This compound has a similar structure but lacks the trifluoromethyl group, which can affect its chemical and biological properties.
4-ethyl-7-[2-amino-4-(trifluoromethyl)phenoxy]-2H-chromen-2-one: This compound has an amino group instead of a nitro group, which can influence its reactivity and interactions with biological targets.
4-ethyl-7-[2-nitro-4-(methyl)phenoxy]-2H-chromen-2-one: This compound has a methyl group instead of a trifluoromethyl group, which can alter its lipophilicity and metabolic stability.
The uniqueness of This compound lies in the combination of its functional groups, which impart distinct chemical and biological properties that are not observed in the similar compounds.
Properties
Molecular Formula |
C18H12F3NO5 |
|---|---|
Molecular Weight |
379.3 g/mol |
IUPAC Name |
4-ethyl-7-[2-nitro-4-(trifluoromethyl)phenoxy]chromen-2-one |
InChI |
InChI=1S/C18H12F3NO5/c1-2-10-7-17(23)27-16-9-12(4-5-13(10)16)26-15-6-3-11(18(19,20)21)8-14(15)22(24)25/h3-9H,2H2,1H3 |
InChI Key |
RRASUSYYJJAIGV-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=O)OC2=C1C=CC(=C2)OC3=C(C=C(C=C3)C(F)(F)F)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(3,4-dimethoxyphenyl)ethyl]-6-isopropyl-3-methylisoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B11148442.png)
![4-({[2-(2,6-Dichlorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}amino)butanoic acid](/img/structure/B11148445.png)
![(5Z)-5-(2-bromobenzylidene)-2-[(E)-2-phenylethenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11148446.png)
![3-(2,3-dihydro-1-benzofuran-5-yl)-N-[(1-methyl-1H-1,3-benzimidazol-2-yl)methyl]propanamide](/img/structure/B11148470.png)
![1-isopropyl-N-[2-(1-methyl-1H-1,3-benzimidazol-2-yl)ethyl]-1H-indole-3-carboxamide](/img/structure/B11148475.png)
![N-[2-(2-pyridyl)ethyl]-5,6,7,8,9,10-hexahydrocyclohepta[b]indole-2-carboxamide](/img/structure/B11148487.png)
![N~1~-cyclopentyl-4-oxo-4-[4-(2-pyridyl)piperazino]butanamide](/img/structure/B11148494.png)
![3-isopropyl-1-phenyl-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-1H-pyrazole-5-carboxamide](/img/structure/B11148495.png)

![N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-2-(1-methyl-1H-indol-3-yl)acetamide](/img/structure/B11148497.png)
![8-fluoro-4-hydroxy-N-[2-(2-pyridyl)ethyl]-3-quinolinecarboxamide](/img/structure/B11148499.png)
![N-(3,3-diphenylpropyl)-2-[3-(2-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B11148506.png)
![8-methyl-4-phenyl-7-{[3-(trifluoromethyl)benzyl]oxy}-2H-chromen-2-one](/img/structure/B11148508.png)
![7-[(2-chlorophenyl)methoxy]-8-methyl-4-phenyl-2H-chromen-2-one](/img/structure/B11148514.png)
